molecular formula C20H18N4 B13809543 m-Tolyltetrazolium Red Formazan

m-Tolyltetrazolium Red Formazan

Cat. No.: B13809543
M. Wt: 314.4 g/mol
InChI Key: TXSUIVPRHHQNTM-UKMVXUQGSA-N
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Description

3,5-Diphenyl-1-(m-tolyl)formazan: is a synthetic organic compound characterized by its vibrant color and complex structure. It belongs to the formazan family, which are known for their chromogenic properties. The molecular formula of this compound is C20H18N4, and it has a molecular weight of 314.39 g/mol . Formazans are widely used in various biochemical assays due to their ability to form colored complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-1-(m-tolyl)formazan typically involves the reaction of diazonium salts with aldehyde hydrazones. The process can be summarized as follows:

Industrial Production Methods: Industrial production of 3,5-Diphenyl-1-(m-tolyl)formazan follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenyl-1-(m-tolyl)formazan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Diphenyl-1-(m-tolyl)formazan has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-1-(m-tolyl)formazan involves its reduction by cellular dehydrogenases and reductases. The compound is reduced to form colored formazan crystals, which can be quantified spectrophotometrically. This reduction process is crucial in assays like the MTT assay, where the intensity of the color formed correlates with the number of viable cells .

Comparison with Similar Compounds

  • 1,5-Diphenylformazan
  • 3,5-Diphenyl-1-(p-tolyl)formazan
  • 3,5-Diphenyl-1-(o-tolyl)formazan

Comparison: 3,5-Diphenyl-1-(m-tolyl)formazan is unique due to its specific substitution pattern on the phenyl rings, which influences its chromogenic properties and reactivity. Compared to other formazans, it exhibits distinct colorimetric responses and stability under various conditions .

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

N'-(3-methylanilino)-N-phenyliminobenzenecarboximidamide

InChI

InChI=1S/C20H18N4/c1-16-9-8-14-19(15-16)22-24-20(17-10-4-2-5-11-17)23-21-18-12-6-3-7-13-18/h2-15,22H,1H3/b23-21?,24-20-

InChI Key

TXSUIVPRHHQNTM-UKMVXUQGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C(/C2=CC=CC=C2)\N=NC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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